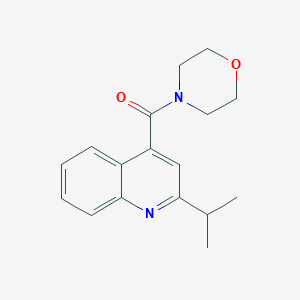![molecular formula C16H18N2O3 B7477649 4-[(7,8-Dimethyl-2-oxochromen-4-yl)methyl]piperazin-2-one](/img/structure/B7477649.png)
4-[(7,8-Dimethyl-2-oxochromen-4-yl)methyl]piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(7,8-Dimethyl-2-oxochromen-4-yl)methyl]piperazin-2-one is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as DMCM, and it is a piperazine derivative that has been synthesized through a specific method.
Mécanisme D'action
DMCM acts as a selective antagonist of GABA-A receptors. GABA-A receptors are ionotropic receptors that are involved in the regulation of various physiological processes, including inhibitory neurotransmission. DMCM binds to the benzodiazepine site of GABA-A receptors and inhibits their function. This results in the inhibition of inhibitory neurotransmission, leading to various physiological effects.
Biochemical and Physiological Effects:
DMCM has been shown to have various biochemical and physiological effects. In animal studies, DMCM has been shown to induce convulsions and increase locomotor activity. DMCM has also been shown to increase heart rate and blood pressure. Additionally, DMCM has been shown to have anxiogenic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of DMCM for lab experiments is its selectivity for GABA-A receptors. This allows researchers to study the effects of GABA-A receptor antagonism on various physiological processes without the interference of other receptors. However, one of the limitations of DMCM is its potential toxicity. DMCM has been shown to induce convulsions and other physiological effects at high doses, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of DMCM. One potential direction is the study of DMCM in the treatment of anxiety disorders. DMCM has been shown to have anxiogenic effects in animal models, and further research could explore its potential as an anti-anxiety medication. Another potential direction is the study of DMCM in the treatment of epilepsy. DMCM has been shown to induce convulsions in animal models, but further research could explore its potential as an anti-convulsant medication. Additionally, further research could explore the potential of DMCM in the study of GABA-A receptor function and regulation.
Méthodes De Synthèse
The synthesis of DMCM involves the reaction of 7,8-dimethyl-4-hydroxy-2H-chromen-2-one with formaldehyde and piperazine. This reaction results in the formation of DMCM, which is a white crystalline powder. The purity of DMCM can be enhanced through recrystallization.
Applications De Recherche Scientifique
DMCM has been studied for its potential applications in various fields of scientific research. One of the primary applications of DMCM is in the study of GABA receptors. DMCM is a selective antagonist of GABA-A receptors, and it has been used to study the effects of GABA-A receptor antagonism on various physiological processes.
Propriétés
IUPAC Name |
4-[(7,8-dimethyl-2-oxochromen-4-yl)methyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-10-3-4-13-12(7-15(20)21-16(13)11(10)2)8-18-6-5-17-14(19)9-18/h3-4,7H,5-6,8-9H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUJOEYAYMARFFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC(=O)O2)CN3CCNC(=O)C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenoxy)-N-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-N-methylethanamine](/img/structure/B7477571.png)
![N-[(3-chlorophenyl)methyl]-2-(N-(4-fluorophenyl)sulfonyl-2-methoxyanilino)acetamide](/img/structure/B7477586.png)
![2-[4-(4-acetylphenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B7477592.png)

![Methyl 1-[(1-acetyl-2,3-dihydroindol-5-yl)sulfonyl]piperidine-4-carboxylate](/img/structure/B7477600.png)
![N-[2-(4-acetylanilino)-2-oxoethyl]-4-(trifluoromethyl)benzamide](/img/structure/B7477608.png)
![[2-(Cyclohexylcarbamoylamino)-2-oxoethyl] 4-(difluoromethylsulfonyl)benzoate](/img/structure/B7477619.png)

![Butyl 4-[(2-methoxy-5-morpholin-4-ylsulfonylbenzoyl)amino]benzoate](/img/structure/B7477634.png)

![[2-(3,5-Dimethoxyanilino)-2-oxoethyl] 3-methyl-1-benzofuran-2-carboxylate](/img/structure/B7477661.png)
![4-[(4-Methylsulfonylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B7477673.png)

